

Technical Guide: 3-Pyridylalanine & Nitrile Precursor Properties

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Compound of Interest

Compound Name: *2-Amino-3-(pyridin-3-yl)propanenitrile*

Cat. No.: *B15053478*

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Executive Summary

3-Pyridylalanine (3-Pal) is a non-canonical amino acid and a critical histidine isostere used in peptide therapeutics (e.g., GPCR ligands, enzyme inhibitors).[1] Its pyridine ring offers unique pKa modulation (~5.2 vs. 6.0 for His) and enhanced metabolic stability.

This guide analyzes the "Nitrile Precursor" in two distinct contexts essential for drug development:

- Synthetic Precursor: 3-Pyridylacetonitrile (CAS 6443-85-2), a stable starting material for chain extension.[1]
- Mechanistic Intermediate: 2-Amino-3-(3-pyridyl)propanenitrile, the transient aminonitrile formed during Strecker synthesis or used as a "warhead" in protease inhibitors (e.g., Cathepsin K).[1]

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

The Precursor: 3-Pyridylacetonitrile

Often termed the "nitrile precursor" in catalog searches, this stable intermediate is the foundation for introducing the pyridyl-ethyl motif.

Property	Data
IUPAC Name	2-(Pyridin-3-yl)acetonitrile
CAS Number	6443-85-2
Molecular Formula	C ₇ H ₆ N ₂
Molecular Weight	118.14 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	101–109 °C at 1.5 mmHg
Density	1.108 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.526
Solubility	Miscible in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Hazards	Skin/Eye Irritant (H315, H319); Combustible (Flash Pt: 98°C)

The Target: L-3-Pyridylalanine

The final amino acid derived from the precursor.[\[1\]](#)

Property	Data
IUPAC Name	(2S)-2-amino-3-(pyridin-3-yl)propanoic acid
CAS Number	64090-98-8 (L-isomer)
Molecular Weight	166.18 g/mol
pKa Values	-COOH: 1.8
Isoelectric Point (pI)	~5.5
Chirality	Available as Racemic (DL), L-, or D- isomers
Storage	2–8°C, Hygroscopic

Synthetic Methodologies

Synthesis Strategy: The "Nitrile" vs. "Halide" Routes

While 3-pyridylacetonitrile is a valid precursor for beta-amino acids or chain extensions, the industrial standard for 3-pyridylalanine often utilizes 3-picolyl chloride (via acetamidomalonate) or 3-pyridinecarboxaldehyde (via Erlenmeyer/Strecker).[1]

However, the Strecker Nitrile Intermediate (2-amino-3-(3-pyridyl)propanenitrile) is the direct precursor to the amino acid in solution-phase synthesis.

Protocol A: Modified Acetamidomalonate Route (Standard)

Rationale: This method provides the highest yield and easiest purification for racemic 3-Pal, which is then enzymatically resolved.[1]

- Alkylation: React Diethyl acetamidomalonate with 3-picolyl chloride hydrochloride in ethanol using Sodium Ethoxide (NaOEt) as the base.
 - Reaction: Reflux for 4–6 hours.[1]
 - Mechanism:[1][2][3] The enolate of the malonate attacks the benzylic position of the pyridine.

- Hydrolysis & Decarboxylation: Treat the intermediate with 6M HCl under reflux (100°C) for 12 hours.
 - Result: Simultaneous hydrolysis of esters/amide and decarboxylation yields DL-3-pyridylalanine dihydrochloride.[1]
- Purification: Neutralize with ammonia to pH 6.0 to precipitate the free amino acid or use ion-exchange chromatography (Dowex 50).[1]

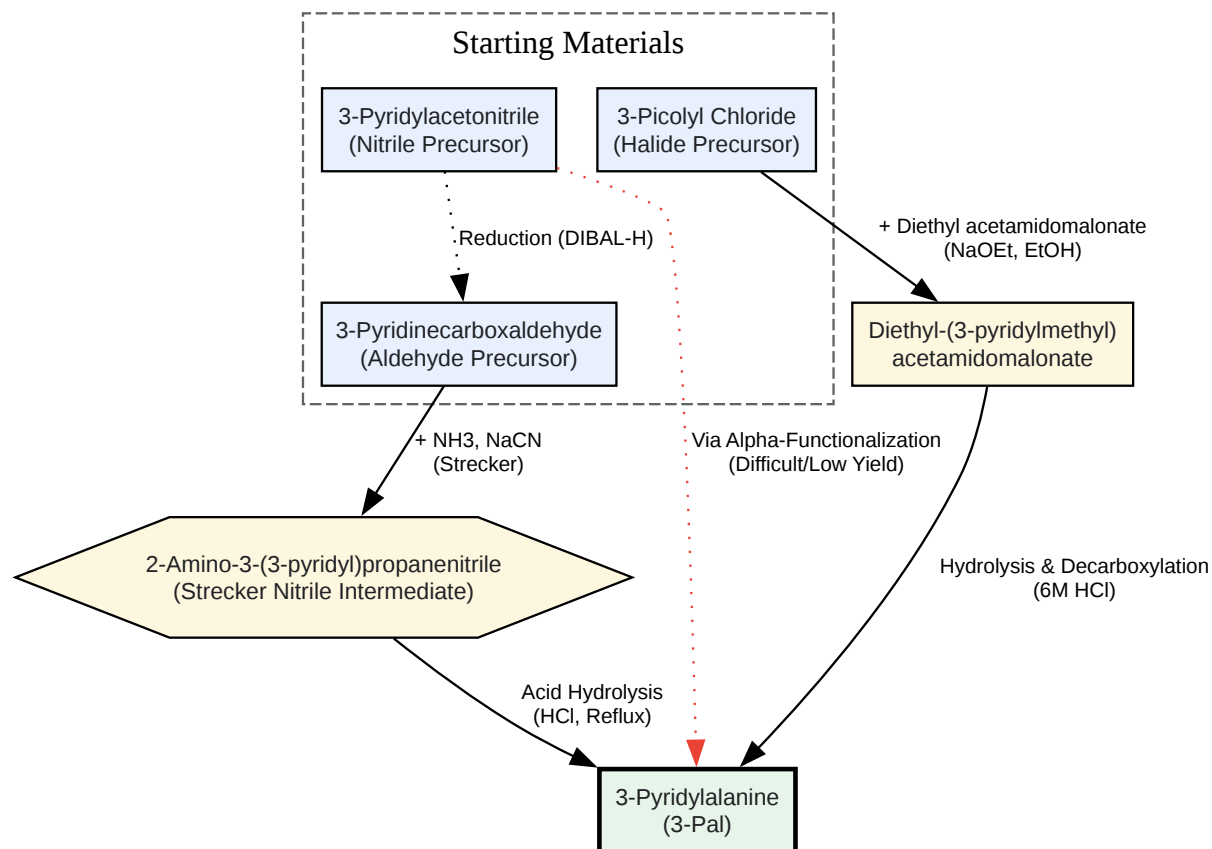
Protocol B: Strecker Synthesis (The Nitrile Route)

Rationale: Used when starting from the aldehyde.[4][5][6][7] Involves the aminonitrile intermediate.[4][6]

- Imine Formation: Condense 3-pyridinecarboxaldehyde with Ammonium Chloride (NH₄Cl) in aqueous ammonia/methanol.[1]
- Cyanation: Add Sodium Cyanide (NaCN) dropwise at 0°C. Stir at RT for 24h.
 - Intermediate Formed: 2-amino-3-(3-pyridyl)propanenitrile.[1]
 - Caution: This aminonitrile is prone to retro-Strecker (decomposition) if heated without acid.
- Hydrolysis: Treat the crude nitrile directly with concentrated HCl (reflux, 6h) to convert the –CN to –COOH.

Visualizing the Pathways (Graphviz)

The following diagram illustrates the relationship between the precursors and the final amino acid.



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Caption: Synthesis pathways for 3-Pyridylalanine. The Strecker route proceeds via the specific aminonitrile intermediate, while the industrial route utilizes the malonate ester.

Applications in Drug Discovery

Histidine Isostere & pKa Modulation

3-Pyridylalanine is the premier replacement for Histidine (His) in peptide optimization.[1]

- Mechanism: The pyridine nitrogen has a pKa of ~5.2, compared to the imidazole of His (~6.0).
- Effect: At physiological pH (7.4), 3-Pal is predominantly uncharged, whereas His may retain partial positive character.[1] This hydrophobicity shift often improves membrane permeability

and blood-brain barrier (BBB) penetration.[1]

Protease Inhibitor "Warheads"

The nitrile derivative of 3-pyridylalanine (where the COOH is replaced by CN) is a potent electrophile.[1]

- Target: Cysteine proteases (e.g., Cathepsin K, Cathepsin S).[1]
- Mechanism: The active site cysteine thiolate attacks the nitrile carbon, forming a reversible thioimide adduct.
- Example: 3-Pal-CN motifs are explored in osteoporosis and neuropathic pain therapeutics.[1]

Metabolic Stability

Incorporating 3-Pal protects peptides from rapid degradation.[1] The pyridine ring is resistant to oxidative metabolism (CYP450) compared to the electron-rich phenol of Tyrosine or the indole of Tryptophan.

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